4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
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Overview
Description
4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include an isopropylsulfonyl group and a methoxynaphthalenyl moiety attached to a benzamide core. These structural elements contribute to its distinct chemical and physical properties, making it a valuable subject of study in chemistry and related disciplines.
Mechanism of Action
Target of Action
A similar compound, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine, has been shown to inhibit tubulin polymerization .
Mode of Action
The similar compound mentioned above inhibits tubulin polymerization, induces cell cycle arrest at the g2/m phase, and triggers cell apoptosis in the mcf-7 cell line .
Biochemical Pathways
The inhibition of tubulin polymerization by the similar compound suggests that it may affect the microtubule dynamics and cell division processes .
Result of Action
The similar compound has been shown to induce cell cycle arrest at the g2/m phase and trigger cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methoxynaphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amine group is sulfonylated with isopropylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Amidation: Finally, the sulfonamide intermediate is reacted with 4-aminobenzoyl chloride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(hydroxynaphthalen-1-yl)-N-(isopropylsulfonyl)benzamide.
Reduction: Formation of 4-(isopropylthiol)-N-(4-methoxynaphthalen-1-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
- 4-(ethylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
- 4-(propylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
Uniqueness
4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications compared to its analogs.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-14(2)27(24,25)16-10-8-15(9-11-16)21(23)22-19-12-13-20(26-3)18-7-5-4-6-17(18)19/h4-14H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNNHDKPHOFSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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